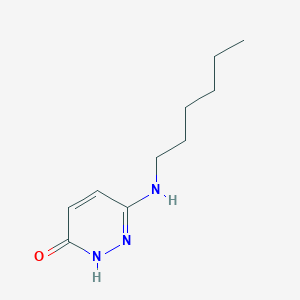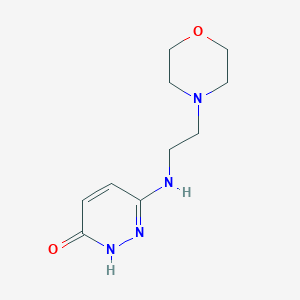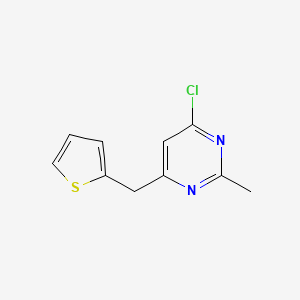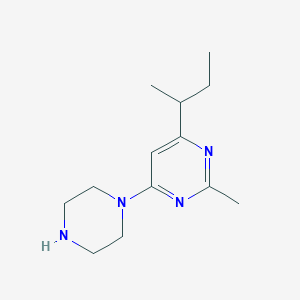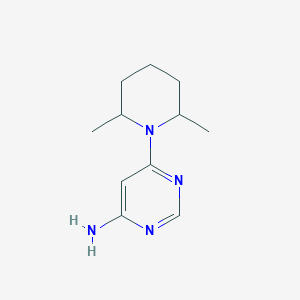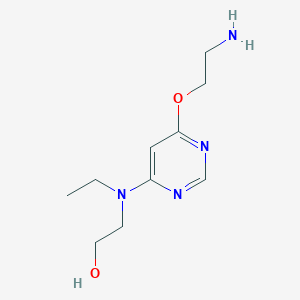
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
A study by Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one, demonstrating virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro. This research suggests potential applications in antiviral therapies, particularly targeting HIV replication. The specific chemical modifications in the pyrimidine ring enhanced the compound's ability to suppress HIV reproduction at low concentrations, indicating the significance of structural variations in enhancing antiviral efficacy Novikov, M., Ozerov, A., Sim, O., & Buckheit, R. (2004). Chemistry of Heterocyclic Compounds.
Anticancer and Anti-inflammatory Agents
Research by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, exploring their applications as anticancer and anti-5-lipoxygenase agents. This work highlights the therapeutic potential of pyrimidin-4-yl derivatives in treating cancer and inflammatory diseases. The structural design and evaluation of these compounds unveiled their cytotoxic effects on various cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic chemistry.
Antioxidant Properties
A study by Rani et al. (2012) synthesized a series of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, evaluating their antioxidant properties through various in vitro assays. This research showcases the potential of pyrimidin-4-yl derivatives in developing antioxidant agents. The compounds displayed promising activity, with specific alkyl fragments attached to 2-(pyrimidin-2-yl)ethanol enhancing antioxidant efficacy in comparison to standard antioxidants Rani, V., Aminedi, R., Polireddy, K., & Jagadeeswarareddy, K. (2012). Archiv der Pharmazie.
Enzyme Inhibition
Asghari et al. (2016) synthesized new derivatives targeting the inhibition of 15-lipoxygenase (15-LO), an enzyme implicated in various inflammatory and cardiovascular diseases. The compounds demonstrated potential as enzyme inhibitors, with certain derivatives showing significant IC50 values. This suggests the application of pyrimidin-4-yl derivatives in designing enzyme inhibitors for therapeutic uses Asghari, T., Bakavoli, M., Eshghi, H., Saberi, S., & Ebrahimpour, Z. (2016). Journal of Heterocyclic Chemistry.
Mécanisme D'action
Target of Action
Compounds with similar structures have shown antiviral activity .
Mode of Action
It is known that similar compounds have exhibited substantial antiviral activity .
Biochemical Pathways
It is known that similar compounds have shown antiviral activity, suggesting that they may interfere with viral replication or other key processes in the viral life cycle .
Result of Action
Similar compounds have shown substantial antiviral activity, suggesting that they may inhibit viral replication or other key processes in the viral life cycle .
Analyse Biochimique
Biochemical Properties
2-((6-(2-Aminoethoxy)pyrimidin-4-yl)(ethyl)amino)ethan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . The compound’s interaction with enzymes and proteins often involves binding to specific sites, thereby influencing the biochemical pathways in which these biomolecules are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress the production of collagen in vitro . This suppression can have significant implications for cellular processes such as wound healing and tissue regeneration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Beyond this range, the risk of toxicity increases, highlighting the importance of dosage optimization in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Propriétés
IUPAC Name |
2-[[6-(2-aminoethoxy)pyrimidin-4-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-2-14(4-5-15)9-7-10(13-8-12-9)16-6-3-11/h7-8,15H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWINJAFCYPMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


